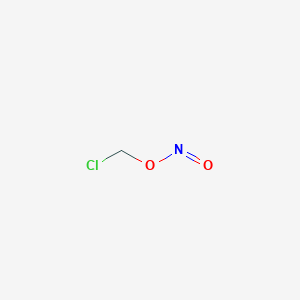
Chloromethyl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl nitrite is an organic compound with the chemical formula CH₂ClNO₂ It is a nitrite ester derived from chloromethanol and nitrous acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl nitrite can be synthesized through the reaction of chloromethanol with nitrous acid. The reaction typically involves the following steps:
Preparation of Chloromethanol: Chloromethanol is prepared by the chlorination of methanol using chlorine gas.
Reaction with Nitrous Acid: Chloromethanol is then reacted with nitrous acid (HNO₂) to form this compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Industrial methods may also involve the use of catalysts to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl nitrite undergoes various types of chemical reactions, including:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile.
Oxidation: The compound can be oxidized to form other nitrite derivatives.
Reduction: this compound can be reduced to form chloromethanol and other related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH⁻), amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted nitrites, such as hydroxymethyl nitrite or aminomethyl nitrite.
Oxidation: Products include higher oxidation state nitrites or nitrates.
Reduction: Products include chloromethanol and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chloromethyl nitrite has several applications in scientific research, including:
Biology: this compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of chloromethyl nitrite involves its reactivity as a nitrite ester. It can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Chloromethyl nitrite can be compared with other similar compounds, such as:
Chloromethyl methyl ether (CH₃OCH₂Cl): Both compounds contain a chloromethyl group, but this compound has a nitrite ester functional group, making it more reactive in certain reactions.
Nitromethane (CH₃NO₂): While both compounds contain nitro groups, nitromethane is a nitroalkane, whereas this compound is a nitrite ester.
Chloromethyl benzene (C₆H₅CH₂Cl): This compound contains a chloromethyl group attached to a benzene ring, making it less reactive compared to this compound.
Conclusion
This compound is a versatile compound with significant reactivity and potential applications in various fields Its unique chemical properties make it valuable for research and industrial purposes
Eigenschaften
CAS-Nummer |
113882-42-1 |
|---|---|
Molekularformel |
CH2ClNO2 |
Molekulargewicht |
95.48 g/mol |
IUPAC-Name |
chloromethyl nitrite |
InChI |
InChI=1S/CH2ClNO2/c2-1-5-3-4/h1H2 |
InChI-Schlüssel |
XOCJTFROEWRIBG-UHFFFAOYSA-N |
Kanonische SMILES |
C(ON=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
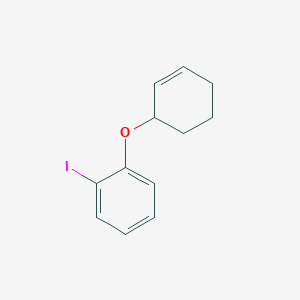
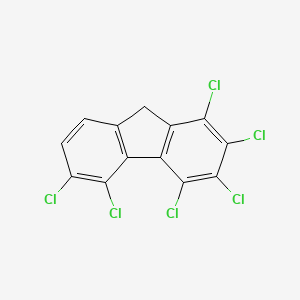


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
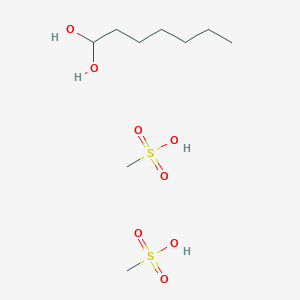
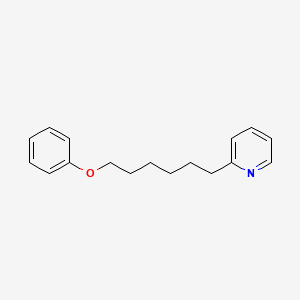
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
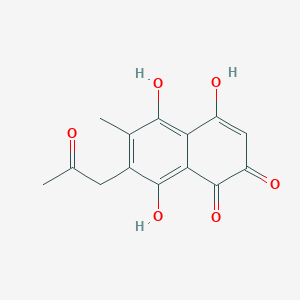
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)
